7-(3-Azetidinyl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
7-(azetidin-3-yl)quinazoline |
InChI |
InChI=1S/C11H11N3/c1-2-9-4-13-7-14-11(9)3-8(1)10-5-12-6-10/h1-4,7,10,12H,5-6H2 |
InChI Key |
BIADCZQJVQYVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=NC=NC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Azetidinylquinazoline Derivatives
Retrosynthetic Analysis of the Azetidinylquinazoline Scaffold
A retrosynthetic analysis of the target molecule, 7-(3-Azetidinyl)quinazoline, reveals several potential synthetic disconnections. The most logical disconnection is at the C7-N bond, separating the quinazoline (B50416) core from the azetidine (B1206935) moiety. This approach suggests a convergent synthesis where the two key heterocyclic systems are prepared separately and then joined in a final coupling step.
This leads to two primary synthons: a quinazoline core functionalized at the 7-position with a suitable leaving group (e.g., a halogen) and a 3-aminoazetidine derivative, which may be protected. The key bond formation would likely be achieved through a nucleophilic aromatic substitution (SNAr) reaction.
An alternative disconnection could involve the formation of the quinazoline ring onto a pre-existing benzene (B151609) ring already bearing the azetidinyl substituent. This would require a starting material such as a substituted anthranilic acid or aminobenzonitrile derivative, which would then undergo cyclization to form the quinazoline core. The feasibility of this approach depends on the stability of the azetidine ring under the conditions required for quinazoline synthesis.
For the purpose of this article, we will focus on the more convergent approach involving the coupling of a 7-haloquinazoline with a 3-aminoazetidine derivative. This strategy offers greater flexibility in the synthesis of analogues of both the quinazoline and azetidine components.
Classical and Modern Approaches to Quinazoline Core Synthesis
The quinazoline ring system is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into classical cyclocondensation and annulation reactions, and more modern approaches such as multi-component reactions.
Annulation and cyclocondensation reactions are foundational methods for the construction of the quinazoline core, typically involving the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene ring.
One of the most common classical methods is the reaction of an appropriately substituted anthranilic acid derivative with a source of the remaining carbon and nitrogen atoms of the pyrimidine ring. For the synthesis of a 7-haloquinazoline, a 4-haloanthranilic acid could be used as the starting material.
A variety of reagents can be used for the cyclization step. For instance, formamide can be used to introduce the C2 and N3 atoms, leading to the formation of a quinazolin-4-one, which can then be converted to the desired quinazoline. Alternatively, the reaction of anthranilic acid with cyanogen or cyanamide can also yield quinazoline derivatives.
Another widely used approach is the Bischler synthesis, which involves the reaction of an N-acyl-2-aminobenzylamine with an acid or dehydrating agent to effect cyclization. Modern variations of these classical methods often employ metal catalysis to improve yields and reaction conditions. For example, copper-catalyzed methods have been developed for the synthesis of quinazolines from amidines and various solvents like DMSO, DMF, DMA, NMP, or TMEDA, which act as a source of a one-carbon unit. These reactions proceed through direct oxidative amination of N-H bonds and methyl C(sp³)–H bonds, followed by intramolecular C-C bond formation.
The following table summarizes some examples of cyclocondensation and annulation reactions for the synthesis of substituted quinazolines.
| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Reference |
| Substituted anthranilic acid | Formamide | Quinazolin-4-one | uni-muenchen.de |
| Amidines | DMSO, Cu(OTf)₂ | Quinazolines | nih.gov |
| 2-Aminobenzophenones, Aldehydes, NH₄OAc | I₂ | Substituted Quinazolines | nih.gov |
| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Diverse Quinazolines | ljmu.ac.uk |
Multi-component reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the rapid generation of molecular diversity. google.com These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. google.com MCRs are highly convergent and atom-economical, making them ideal for the construction of libraries of complex molecules like quinazolines.
Several MCRs have been developed for the synthesis of the quinazoline scaffold. A common strategy involves the reaction of an anthranilic acid derivative, an aldehyde, and a source of ammonia or an amine. For instance, a one-pot, three-component reaction of 2-aminobenzophenones, aromatic aldehydes, and ammonium acetate, catalyzed by copper(II) chloride, can be used to produce substituted quinazolines. beilstein-journals.org
The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that has been adapted for the synthesis of quinazolinone derivatives. nih.govgoogle.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully choosing the starting materials, complex quinazolinone structures can be assembled in a highly efficient manner. These quinazolinones can then be further modified to yield the desired quinazoline derivatives.
The following table provides examples of MCRs used for the synthesis of quinazoline derivatives.
| MCR Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |
| Three-component | 2-Aminobenzophenones, Aldehydes, NH₄OAc | CuCl₂ | Substituted Quinazolines | beilstein-journals.org |
| Ugi-4CR followed by annulation | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Pd(OAc)₂, dppf, K₂CO₃ | Polycyclic Quinazolinones | nih.govgoogle.com |
| Three-component | Isatoic anhydride, Amines, Benzylic alcohols | Water | 2-Aryl Quinazolinones | frontiersin.org |
| Four-component | Aldehydes, Cycloketones, Cyanoamides, K₂CO₃ | Microwave irradiation | Substituted Quinazoline-carbonitriles | rsc.org |
Synthetic Routes to Functionalized Azetidine Rings
The synthesis of the azetidine ring, a strained four-membered heterocycle, presents its own set of challenges. The construction of a 3-functionalized azetidine, such as 3-aminoazetidine, is crucial for the synthesis of the target molecule.
The most common method for the synthesis of the azetidine ring is through intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the appropriate positions. For the synthesis of a 3-aminoazetidine derivative, a common precursor is a 1,3-diamino-2-propanol derivative or a related compound.
A typical synthetic sequence might involve the protection of one of the amino groups, activation of the hydroxyl group (e.g., by conversion to a mesylate or tosylate), and subsequent base-mediated ring closure. The choice of protecting groups is critical to ensure chemoselectivity during the reaction sequence.
Another approach involves the ring closure of γ-haloamines. For example, the treatment of a 1-protected-3-amino-2-halopropane with a base can induce intramolecular nucleophilic substitution to form the azetidine ring.
More recent methods include metal-catalyzed intramolecular amination reactions. For instance, lanthanoid(III) trifluoromethanesulfonate (Ln(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.orgnih.govbohrium.com This method offers high yields and tolerates a range of functional groups.
The following table summarizes some ring closure strategies for the formation of azetidines.
| Precursor | Reaction Type | Conditions/Catalyst | Product | Reference |
| 1-Protected-3-amino-2-propanol derivative | Intramolecular SN2 | 1. Mesylation/Tosylation 2. Base | 1-Protected-3-aminoazetidine | rsc.org |
| cis-3,4-Epoxy amines | Intramolecular aminolysis | La(OTf)₃ | Substituted Azetidines | frontiersin.orgnih.govbohrium.com |
| Dibromo amino esters | Base-promoted cyclization followed by thermal isomerization | 1. Base 2. DMSO, 70 °C | 3-Bromoazetidine-3-carboxylic acid derivatives | rsc.org |
The introduction of chirality into the azetidine ring is an important consideration for the synthesis of biologically active molecules. Several stereoselective methods for the synthesis of azetidine intermediates have been developed.
One approach utilizes chiral starting materials derived from the chiral pool, such as amino acids. For example, L-aspartic acid can be converted into chiral precursors for the synthesis of enantiopure azetidine-2-carboxylic acid derivatives.
Asymmetric catalysis is another powerful tool for the stereoselective synthesis of azetidines. For instance, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones with high enantiomeric excess. nih.govnih.gov These azetidin-3-ones are versatile intermediates that can be further functionalized to introduce the desired 3-amino group.
Organocatalysis has also been employed for the enantioselective synthesis of azetidines. For example, the aza-Morita–Baylis–Hillman (MBH) reaction of ketimines and allenoates in the presence of a chiral amine catalyst can yield chiral azetidines. rsc.org
The following table provides examples of stereoselective synthetic routes to azetidine intermediates.
| Method | Starting Material(s) | Catalyst/Reagent | Product | Reference |
| Asymmetric Catalysis | Chiral N-propargylsulfonamides | Gold catalyst | Chiral Azetidin-3-ones | nih.govnih.gov |
| Organocatalysis (aza-MBH) | Ketimines, Allenoates | Chiral amine (e.g., β-isocupreidine) | Chiral Azetidines | rsc.org |
| Chiral Pool Synthesis | L-Aspartate derivatives | Multi-step synthesis | Enantiopure Azetidine-2-carboxylic acid derivatives | researchgate.net |
| Asymmetric Hydrogenation | 3,4-Disubstituted 2-azetines | Asymmetric hydrogenation catalyst | Chiral functionalized azetidines | acs.org |
Coupling Strategies for Azetidine Moiety Introduction onto the Quinazoline Core
The introduction of the azetidine ring at the C-7 position of the quinazoline nucleus is a critical step in the synthesis of this compound. This is typically achieved through cross-coupling reactions, which form a carbon-nitrogen (C-N) bond between the quinazoline core and the azetidine moiety.
Direct N-Arylation and C-C/C-N Coupling Techniques
Direct N-arylation of the azetidine ring with a 7-haloquinazoline is a common and effective method. This transformation is often accomplished using palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions are valued for their functional group tolerance and broad substrate scope. For instance, N-arylaziridines have been successfully prepared through palladium or copper-catalyzed amination reactions between N-H aziridines and aryl bromides or arylboronic acids, showcasing the utility of metal-bound aziridine species in nitrogen transfer processes. nih.gov Similarly, palladium-catalyzed cross-coupling of aryl or heteroaryl bromides with the parent aziridine or azetidine has been shown to be a viable method for accessing a wide range of N-arylazetidines without ring cleavage. researchgate.net
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a strong base, is a key technique for forming C-N bonds. scienceopen.com The reaction mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the N-arylated product. scienceopen.com The choice of ligands, such as bulky biaryl dialkylphosphines (e.g., Xphos and Brettphos), can significantly improve reaction yields and times. scienceopen.com
An alternative approach involves the N-arylation of amidines. For example, the synthesis of quinazolin-4(3H)-ones has been achieved through the reaction of 2-bromo or 2-iodo benzoate esters with amidines, catalyzed by palladium complexes. nih.gov
Functional Group Interconversion Strategies at the C-7 Position of Quinazoline
Functional group interconversion (FGI) provides an alternative route to introduce the azetidine moiety. This strategy involves starting with a quinazoline derivative bearing a functional group at the C-7 position that can be converted into a leaving group (e.g., a halogen or a triflate). This is then followed by a nucleophilic substitution reaction with an appropriately substituted azetidine. This two-step approach allows for greater flexibility in the synthesis and can be advantageous when direct coupling methods are not feasible. FGI is a fundamental tactic in organic synthesis, enabling the conversion of one functional group into another through various reaction types, including substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk
Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis
Optimizing reaction conditions is crucial for achieving high yields, minimizing side products, and ensuring the scalability of the synthesis. Furthermore, the incorporation of green chemistry principles aims to reduce the environmental impact of chemical processes.
Catalytic Systems and Solvent Effects
The choice of catalytic system and solvent plays a pivotal role in the efficiency of cross-coupling reactions. For the synthesis of quinazoline derivatives, various metal-catalyzed reactions have been explored. Copper-catalyzed sequential Ullmann N-arylation and aerobic oxidative C-H amination have been used for the synthesis of indolo[1,2-c]quinazoline derivatives. nih.gov Palladium-catalyzed three-component synthesis has also been employed to produce quinazolino[3,2-a]quinazolines. nih.gov
Solvent selection can significantly influence reaction outcomes. For instance, in the synthesis of 3-(perfluoropyridin-4-yl)quinazolin-4(3H)-one, acetonitrile (CH3CN) was found to be the optimal solvent, providing better yields compared to dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net The development of reactions in environmentally benign solvents like water is a key aspect of green chemistry. Iron-catalyzed C-N coupling reactions in aqueous media have been reported for the synthesis of quinazolinone derivatives. sci-hub.cat
Microwave-Assisted and Ultrasound-Promoted Synthesis
To enhance reaction rates and yields, alternative energy sources such as microwave irradiation and ultrasound are increasingly being utilized.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govfrontiersin.orgnih.gov It has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives. nih.govfrontiersin.orgnih.govresearchgate.net For example, the microwave-assisted synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones from 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters under solvent-free conditions has been reported to be highly efficient. nih.govfrontiersin.org
Ultrasound-Promoted Synthesis: Ultrasound irradiation can also accelerate chemical reactions by inducing acoustic cavitation, which enhances mass transfer and reaction rates. ijsrch.com This technique has been applied to the synthesis of 4(3H)-quinazolines, with ultrasound-based methods sometimes outperforming microwave-assisted processes in terms of yields. arkat-usa.org The use of ultrasound represents a mild and environmentally friendly approach to quinazoline synthesis. nih.govnih.gov
The following table summarizes the advantages of these non-conventional energy sources in the synthesis of quinazoline derivatives.
| Energy Source | Advantages | References |
| Microwave Irradiation | Shorter reaction times, Higher yields, Cleaner reaction profiles, Reduced energy consumption | nih.govfrontiersin.orgnih.govresearchgate.net |
| Ultrasound | Enhanced reaction rates, Improved yields, Milder reaction conditions, Environmentally friendly | ijsrch.comarkat-usa.orgnih.govnih.gov |
Diversity-Oriented Synthesis and Combinatorial Approaches to Azetidinylquinazoline Libraries
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large and structurally diverse libraries of compounds for high-throughput screening. cam.ac.ukcam.ac.uknih.gov The goal of DOS is to synthesize collections of small molecules that cover a broad range of chemical space, thereby increasing the probability of discovering novel biological activities. cam.ac.ukcam.ac.uknih.gov
Combinatorial chemistry involves the systematic and repetitive linking of different "building blocks" to create a large array of structurally related molecules. nih.gov This can be performed using either solid-phase or solution-phase techniques. Solid-phase synthesis, where molecules are attached to a solid support during the reaction sequence, simplifies purification and allows for the use of excess reagents to drive reactions to completion. ajrconline.org
These approaches are highly applicable to the synthesis of azetidinylquinazoline libraries. By varying the substituents on both the quinazoline core and the azetidine ring, a vast number of analogs can be generated. For example, a library of 53 quinazoline derivatives was prepared and tested for immunosuppressive activity. nih.gov The development of diversity-oriented synthesis strategies is particularly important for accessing libraries of sp3-rich compounds, which are increasingly recognized for their potential in drug discovery. youtube.com
Advanced Spectroscopic and Structural Characterization of Azetidinylquinazoline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary evidence for the presence and electronic environment of the quinazoline (B50416) and azetidine (B1206935) ring systems.
In the ¹H NMR spectrum of a 7-(3-Azetidinyl)quinazoline derivative, distinct signals are expected for the aromatic protons of the quinazoline core and the aliphatic protons of the azetidine ring. The protons on the quinazoline ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) depend on the substitution pattern and the electronic nature of the substituents. The protons of the azetidine ring, being part of a strained aliphatic system, are expected to resonate in the upfield region (typically δ 2.0-5.0 ppm).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the quinazoline ring generally appear in the aromatic region (δ 110-165 ppm), with quaternary carbons often showing lower intensity. The aliphatic carbons of the azetidine ring will be found further upfield. The chemical shifts are sensitive to the local electronic environment, allowing for the differentiation of carbons within the heterocyclic framework.
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound derivative in CDCl₃. (Note: This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Quinazoline H-2 | 8.8 - 9.2 | 158 - 162 |
| Quinazoline H-4 | 8.5 - 8.9 | 150 - 155 |
| Quinazoline H-5 | 7.8 - 8.2 | 128 - 132 |
| Quinazoline H-6 | 7.4 - 7.8 | 125 - 129 |
| Quinazoline C-7 | - | 148 - 152 |
| Quinazoline H-8 | 7.6 - 8.0 | 115 - 120 |
| Azetidine H-3' | 4.0 - 4.5 | 50 - 55 |
| Azetidine H-2'/H-4' | 3.5 - 4.0 | 45 - 50 |
While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle, especially for complex structures. researchgate.netsdsu.eduepfl.chslideshare.netwikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.eduwikipedia.org It is used to identify which protons are adjacent to each other, helping to trace out the spin systems within the quinazoline and azetidine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduepfl.chwikipedia.org This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch HMBC is crucial for connecting different fragments of a molecule, for instance, linking the azetidine substituent to the C-7 position of the quinazoline core by observing a correlation between the azetidine protons and the quinazoline C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netslideshare.net This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scialert.netamericanpharmaceuticalreview.comarxiv.org The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, key vibrational bands would include:
C-H stretching: Aromatic C-H stretches from the quinazoline ring are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring appear just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinazoline ring system are expected in the 1650-1450 cm⁻¹ region. scialert.net
C-N stretching: The carbon-nitrogen single bond stretches, including the one connecting the azetidine ring to the quinazoline, would appear in the 1350-1000 cm⁻¹ range.
Ring vibrations: The characteristic breathing and deformation modes of both the quinazoline and azetidine rings will contribute to the unique fingerprint region of the spectrum (below 1500 cm⁻¹).
Interactive Table 2: Representative IR and Raman Vibrational Frequencies for this compound. (Note: This table presents expected frequency ranges. Actual values may vary.)
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| C=N Stretch (Quinazoline) | 1630 - 1580 | 1630 - 1580 |
| C=C Stretch (Quinazoline) | 1600 - 1450 | 1600 - 1450 |
| C-N Stretch (Azetidinyl-Quin) | 1350 - 1250 | 1350 - 1250 |
| Ring Deformation (Fingerprint) | < 1400 | < 1400 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions. For this compound, HRMS would be used to confirm the expected molecular formula of C₁₁H₁₁N₃ by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺).
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Quinazoline derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic system. The position and intensity of these bands can be influenced by substituents and the solvent environment. rsc.orgbeilstein-journals.orgmdpi.comnih.gov
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many donor-acceptor quinazoline systems are known to be fluorescent. rsc.org The azetidinyl group at the 7-position can act as an electron-donating group, potentially leading to intramolecular charge transfer (ICT) upon excitation, which often results in fluorescence. The emission wavelength and quantum yield are sensitive to the molecular structure and solvent polarity. rsc.orgbeilstein-journals.org
Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination
Interactive Table 3: Representative Crystallographic Data for a Quinazoline Derivative. (Note: This table presents typical parameters for a small organic molecule crystal structure. Actual data will be specific to the compound and crystal.)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 - 11.5 |
| b (Å) | 8.0 - 9.0 |
| c (Å) | 14.0 - 15.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 1300 - 1500 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.2 - 1.4 |
| R-factor (%) | < 5 |
Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a crucial technique in the advanced spectroscopic and structural characterization of heterocyclic compounds like this compound. This method provides valuable insights into the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere. Such data is essential for determining the upper temperature limits for the storage and processing of these compounds, ensuring their integrity and stability.
In a typical TGA experiment, a sample is heated at a constant rate, and its weight is continuously monitored. The resulting thermogram plots the percentage of weight loss against temperature. The initial decomposition temperature is a key indicator of the compound's thermal stability. The decomposition range provides information about the temperature window over which the degradation process occurs.
Detailed research findings from the thermal analysis of a series of pyrazolo-quinazoline compounds are presented below to illustrate the type of data obtained from TGA. This data highlights how different substituents can affect the thermal properties of the quinazoline scaffold. For example, in the studied series, the compound designated KC-4, which contains a bromo group at the para position, was found to be the most thermally stable, while the compound KC-3, with a fluoro group at the same position, was the least stable. scispace.com
Interactive Data Table: TGA Data for Selected Pyrazolo-Quinazoline Derivatives
| Compound Code | Initial Sample Weight (mg) | Initial Decomposition Temperature (°C) | Decomposition Range (°C) | Weight Loss (%) | Final Residual Weight (mg) |
| KC-1 | 3.669 | 290 | 290-600 | 75.12 | 2.7561 |
| KC-2 | 4.123 | 295 | 295-620 | 78.45 | 3.2345 |
| KC-3 | 3.987 | 285 | 285-590 | 72.88 | 2.9058 |
| KC-4 | 4.015 | 305 | 305-630 | 79.58 | 3.1952 |
Note: The data presented in this table is for pyrazolo-quinazoline derivatives and is intended to be illustrative of the type of information obtained through Thermogravimetric Analysis. worldscientificnews.com
Computational Chemistry and Molecular Modeling Studies of Azetidinylquinazoline Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of a molecule. These calculations are fundamental to predicting a compound's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For quinazoline (B50416) derivatives, DFT calculations are frequently employed to determine key electronic parameters that govern their reactivity and potential biological activity. researchgate.net Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to solve for the electron density and derive various molecular properties. yildiz.edu.trresearchgate.nettaylorfrancis.com
Key parameters calculated via DFT include:
EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to act as an electron donor.
ELUMO (Lowest Unoccupied Molecular Orbital Energy): This relates to the ability of a molecule to accept electrons. A lower ELUMO value indicates a greater propensity to act as an electron acceptor.
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Studies on various quinazoline derivatives have demonstrated how these parameters can be correlated with their functional properties. researchgate.net For instance, a high dipole moment calculated by DFT can suggest stronger hydrophilic interactions, which may enhance the effectiveness of a drug in an aqueous biological environment. yildiz.edu.tr
| Parameter | Description | Typical Significance for Quinazolines |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; important for charge-transfer interactions with biological targets. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; relevant for interactions with electron-rich residues in a binding site. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |
| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and the ability to engage in polar interactions with receptors or solvents. yildiz.edu.tr |
| Hardness (η) | Resistance to change in electron distribution | Related to the stability of the molecule; derived from the HOMO-LUMO gap. researchgate.net |
The biological function of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of the azetidinylquinazoline system is essential to identify the most stable, low-energy conformations that the molecule is likely to adopt. The azetidinyl ring, being a four-membered non-aromatic ring, can adopt a puckered conformation, and its orientation relative to the rigid quinazoline plane can significantly influence how the molecule fits into a biological target's binding site.
Quantum chemical methods can be used to explore the potential energy surface of the molecule by systematically rotating a key single bond, such as the bond connecting the azetidine (B1206935) ring to the quinazoline core. By calculating the energy at each rotational increment, an energy landscape can be constructed, revealing the global and local energy minima (stable conformers) and the energy barriers to rotation between them. researchgate.net This information is critical for understanding the molecule's flexibility and for selecting the most relevant conformation for subsequent molecular docking studies.
DFT calculations are also a valuable tool for predicting the outcomes of chemical reactions. In the synthesis of substituted quinazolines, different regioisomers can often be formed. Computational studies can elucidate the reaction mechanism and predict which isomer is more likely to be the major product. scispace.com
By modeling the transition states of different possible reaction pathways, their activation energies can be calculated. According to transition state theory, the pathway with the lowest activation energy will be kinetically favored, leading to the predominant product. scispace.com This predictive capability allows chemists to understand observed regioselectivity and to design synthetic routes that favor the desired isomer of a substituted azetidinylquinazoline. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. nih.gov For 7-(3-Azetidinyl)quinazoline, docking simulations can identify potential biological targets and predict how the compound interacts with their binding sites.
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a scoring function or an estimated free energy of binding (ΔG). nih.gov Quinazoline derivatives are well-known inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govugm.ac.id Docking studies of novel quinazoline compounds into the ATP-binding site of EGFR are common for predicting their potential as anticancer agents. nih.gov
The docking process involves placing the ligand in various positions and orientations within the receptor's active site and calculating a score for each "pose." The score reflects the thermodynamic favorability of the interaction. Lower scores typically indicate a more stable ligand-receptor complex and thus a higher predicted binding affinity. These predictions help prioritize which derivatives are most promising for synthesis and in vitro testing. nih.gov
Beyond predicting binding affinity, molecular docking provides detailed, atom-level insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov For azetidinylquinazoline systems, these interactions are critical for their biological function.
Hydrogen Bonding: The nitrogen atoms in the quinazoline ring system and the nitrogen in the azetidinyl substituent can act as hydrogen bond acceptors, while the N-H group on the azetidinyl ring can be a hydrogen bond donor. mdpi.com Hydrogen bonds are strong, directional interactions that are often crucial for high-affinity binding and specificity. mdpi.com Docking studies on quinazoline-based EGFR inhibitors frequently show a key hydrogen bond between one of the quinazoline nitrogens and a backbone amide of a methionine residue in the kinase hinge region. ugm.ac.id
Hydrophobic Interactions: These interactions occur between nonpolar parts of the ligand and nonpolar residues in the protein's binding pocket. nih.govnih.gov The fused benzene (B151609) ring of the quinazoline core is hydrophobic and can form favorable interactions with hydrophobic amino acid residues like leucine, valine, and alanine. nih.gov
π-π Stacking: The aromatic quinazoline ring system can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan. This type of interaction, where the electron clouds of two aromatic rings overlap, contributes significantly to binding stability. nih.govresearchgate.net
| Interaction Type | Potential Moiety on this compound | Typical Interacting Protein Residue | Reference |
|---|---|---|---|
| Hydrogen Bond | Quinazoline N1/N3 atoms, Azetidinyl N-H | Methionine, Threonine, Lysine, Arginine | nih.govugm.ac.id |
| Hydrophobic | Quinazoline benzene ring | Leucine, Valine, Alanine | nih.gov |
| π-π Stacking | Quinazoline aromatic system | Phenylalanine, Tyrosine, Tryptophan | nih.govresearchgate.net |
| π-Sigma | Quinazoline aromatic system | Leucine, Valine | nih.gov |
Molecular Dynamics Simulations for Dynamic Interaction Analysis
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the physical movements of atoms and molecules, providing detailed insights into the dynamic interactions between a ligand and its biological target. In the context of azetidinylquinazoline systems, MD simulations are employed to understand the behavior of the ligand-biomolecule complex over time, offering a dynamic perspective that complements static modeling techniques like molecular docking. frontiersin.orgresearchgate.net These simulations are crucial for assessing the stability of the binding pose and the flexibility of the complex. researchgate.net
The process typically begins with a docked complex, which is then solvated in a water model (e.g., TIP3P) within a simulation box of defined dimensions. frontiersin.org Ions are added to neutralize the system and mimic physiological ionic concentrations. frontiersin.org The system is then subjected to energy minimization and equilibration, followed by a production run that can span nanoseconds to microseconds, generating a trajectory of atomic coordinates over time.
A primary application of MD simulations for azetidinylquinazoline-biomolecule complexes is to evaluate their stability and flexibility. researchgate.netsemanticscholar.org The stability of the ligand's binding mode, as predicted by molecular docking, is a critical factor in its potential efficacy. MD simulations provide quantitative measures to assess this stability, primarily through the analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Root Mean Square Fluctuation (RMSF): RMSF analysis is performed to identify the flexibility of different parts of the protein and the ligand. By calculating the fluctuation of each amino acid residue around its average position, researchers can pinpoint regions of the protein that become more or less flexible upon the binding of an azetidinylquinazoline derivative. This can reveal which residues are key to the interaction and how the ligand binding affects the protein's dynamics. researchgate.net
These analyses, often supplemented by examining hydrogen bond persistence and interaction patterns over time, confirm whether the key interactions observed in static docking models are maintained in a dynamic environment. researchgate.netnih.gov
Table 1: Representative Parameters for a Molecular Dynamics Simulation Setup
| Parameter | Value/Description | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy of the system's particles. |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. frontiersin.org |
| Box Shape | Orthorhombic, Cubic | Defines the simulation cell containing the complex and solvent. frontiersin.org |
| Simulation Time | 100-200 ns | Duration of the simulation to observe dynamic events. frontiersin.org |
| Temperature | 300 K | Maintained to simulate physiological conditions. |
| Pressure | 1 atm | Maintained to simulate physiological conditions. |
Solvent plays a crucial role in molecular recognition and binding. MD simulations explicitly model the solvent (typically water), allowing for a detailed investigation of its effects on the azetidinylquinazoline-biomolecule interaction. Water molecules can mediate interactions between the ligand and the protein, form stable hydrogen bond networks, or be displaced from the binding site upon ligand association, which can have significant energetic consequences.
Furthermore, MD simulations allow for the exploration of the conformational ensembles of both the ligand and the protein. Unlike static models, which represent a single low-energy state, MD simulations generate a collection of structures (an ensemble) that the complex samples over time. Analyzing this ensemble provides a more realistic picture of the ligand's accessible conformations within the binding pocket and the protein's inherent flexibility. This information is vital for understanding the thermodynamics of binding and for designing ligands that can adapt to the dynamic nature of their biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unar.ac.idnih.gov For azetidinylquinazoline systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. unar.ac.id These approaches help in understanding the structural features that are critical for molecular modulation and in predicting the activity of newly designed analogs. frontiersin.org
The development of a 3D-QSAR model begins with a dataset of quinazoline analogues with experimentally determined biological activities (e.g., IC50 values, which are often converted to pIC50 for modeling). frontiersin.orgunar.ac.id The three-dimensional structures of these molecules are constructed and aligned based on a common scaffold, which for this class would be the quinazoline core ring. frontiersin.org A template molecule with high affinity is typically chosen for the alignment process. frontiersin.org
CoMFA (Comparative Molecular Field Analysis): In CoMFA, the aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic fields are calculated for each molecule. These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build a model that correlates the field variations with the observed biological activities. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed and interpretable model of the structure-activity relationship.
The resulting QSAR models are often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity. nih.gov For instance, a green contour in a CoMFA steric map might indicate a region where bulky substituents are favored, while a blue contour in an electrostatic map could suggest where electropositive groups would increase potency. nih.gov
The selection of appropriate molecular descriptors is fundamental to building a robust QSAR model. For azetidinylquinazoline scaffolds, the descriptors are the calculated field values in CoMFA and CoMSIA (steric, electrostatic, hydrophobic, H-bond donor/acceptor). nih.gov The predictive power and reliability of the generated model depend heavily on rigorous statistical validation.
The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive ability on external compounds. frontiersin.orgjbclinpharm.org Key statistical parameters used for validation include:
q² (or Q²): The cross-validated correlation coefficient, obtained through methods like leave-one-out (LOO) cross-validation. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. frontiersin.org
r²: The non-cross-validated correlation coefficient, which measures the goodness of fit for the training set data. A high r² value (e.g., > 0.6) is necessary but not sufficient for a good model. nih.gov
pred_r² (or R²_pred): The correlation coefficient for the external test set, which provides the most genuine assessment of the model's predictive power on new compounds. jbclinpharm.org
A statistically valid QSAR model for azetidinylquinazoline scaffolds can then be used to reliably predict the biological activity of novel, yet-to-be-synthesized derivatives, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. jbclinpharm.org
Table 2: Representative Statistical Validation Parameters for a 3D-QSAR Model
| Statistical Parameter | Description | Acceptable Value |
|---|---|---|
| q² (Cross-validated r²) | Indicates the internal predictive ability of the model. | > 0.5 frontiersin.org |
| r² (Non-cross-validated r²) | Measures the correlation between predicted and observed activities for the training set. | > 0.6 |
| pred_r² (External validation r²) | Measures the correlation for an external test set, indicating true predictive power. | > 0.6 jbclinpharm.org |
| ONC (Optimal Number of Components) | The number of latent variables used in the PLS model that yields the highest q². | Varies frontiersin.org |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is another cornerstone of ligand-based drug design, focusing on the 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. mdpi.com When the 3D structure of the target is unknown, a ligand-based pharmacophore model can be generated from a set of known active molecules. mdpi.comsemanticscholar.org This approach is instrumental in virtual screening to identify novel scaffolds and in guiding the design of new azetidinylquinazoline derivatives. semanticscholar.orgnih.gov
The process involves superimposing a set of structurally diverse but functionally similar active ligands and abstracting the common chemical features responsible for their activity. semanticscholar.org These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (RA)
Positive/Negative Ionizable groups
The resulting pharmacophore model is a 3D hypothesis representing the spatial arrangement of these features. amazonaws.com A robust model is one that successfully maps the features of highly active compounds while failing to map those of inactive ones. mdpi.com This validated model can then be used as a 3D query to screen large chemical databases for new molecules that fit the pharmacophoric requirements, potentially identifying compounds with novel chemical structures but similar biological activity. nih.govugm.ac.id This strategy enables "scaffold hopping," moving from a known chemical series to a new one while retaining the desired biological effect. frontiersin.org
Table 3: Common Pharmacophoric Features in Ligand-Based Models
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond (e.g., carbonyl oxygen, nitrogen). semanticscholar.org |
| Hydrogen Bond Donor | HBD | A group capable of donating a hydrogen bond (e.g., N-H, O-H). semanticscholar.org |
| Hydrophobic | HY / Hbic | A non-polar group that forms hydrophobic interactions (e.g., alkyl, aryl groups). semanticscholar.org |
| Aromatic Ring | RA | A planar, cyclic, conjugated ring system (e.g., phenyl, pyridine). semanticscholar.org |
| Positive Ionizable | PI | A group that is likely to be protonated at physiological pH (e.g., amine). |
No Publicly Available Computational Studies Found for this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific computational chemistry or molecular modeling studies focusing on the chemical compound this compound could be identified. This lack of available research prevents the generation of a detailed article on its receptor recognition, virtual screening, and pharmacophore modeling as requested.
Computational chemistry and molecular modeling are powerful tools in drug discovery and development, providing insights into how a molecule might interact with biological targets. These studies, including the identification of essential structural features for receptor binding and the development of pharmacophore models for virtual screening, are typically conducted on compounds of particular therapeutic interest.
The absence of such studies for this compound suggests that this specific compound may not have been the subject of extensive, publicly documented research in this area to date. While numerous computational studies have been performed on the broader class of quinazoline derivatives, which are known for their diverse pharmacological activities, the specific influence of the 7-(3-azetidinyl) substituent has not been detailed in the available literature.
Generating a scientifically accurate article on the computational analysis of a compound requires access to published research data from molecular docking, quantum mechanics, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) studies. Without this foundational information, any discussion of its structural features for receptor recognition or its use in virtual screening would be purely speculative and would not meet the standards of scientific rigor.
Therefore, the requested article sections on "Identification of Essential Structural Features for Receptor Recognition" and "Virtual Screening and Library Design Based on Pharmacophore Models" for this compound cannot be provided at this time. Further research and publication in the field of computational chemistry would be necessary to enable a thorough and factual analysis of this specific molecule.
Structure Activity Relationship Sar Investigations Within Azetidinylquinazoline Derivatives
Modulation of the Quinazoline (B50416) Core for Enhanced Molecular Interaction
Modifications to the quinazoline ring system are a key strategy for optimizing the compound's interaction with its biological target. The electronic properties and spatial arrangement of substituents can dramatically alter binding affinity and efficacy.
C-2 Position: The C-2 position is frequently targeted for substitution. The introduction of groups like methyl, amine, or thiol can be essential for certain antimicrobial activities. nih.gov In some series, a phenyl ring at the C-2 position of a quinazolinone core is considered essential for dihydrofolate reductase (DHFR) inhibition, with electron-donating groups at the para position of this phenyl ring leading to decreased inhibitory potential. nih.gov C-2 substituted quinazolinone analogues have shown superior affinity for A1 and A2A adenosine receptors compared to related benzoxazinone homologues. nih.gov Specifically, methyl para-substitution on a C-2 phenyl ring favored the highest A1 adenosine receptor affinity. nih.gov
C-4 Position: The C-4 position is highly reactive in aromatic nucleophilic substitutions, making it a common point for modification. beilstein-journals.orgnih.gov Substitutions with amines or substituted amines at this position can improve antimicrobial activities. nih.govnih.gov The lipophilic and steric properties of the C-4 substituent are considered crucial for the activity of certain irreversible EGFR tyrosine kinase inhibitors. rsc.org For instance, a decylamine group at C-4 has been found to be beneficial for antimicrobial activity. nih.gov
C-6 and C-8 Positions: The introduction of halogen atoms, such as iodine or chlorine, at the C-6 and C-8 positions has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov An iodo-group at C-6, however, was found to be detrimental to the activity of certain 2,4,6-trisubstituted quinazolines. nih.gov In general, electron-rich substituent groups or halogens at the C-6 position can promote anticancer and antimicrobial activities. nih.gov For some topoisomerase inhibitors, bromo, methyl, and methoxy substitutions at the C-2 of an arylamino group attached to C-6 increased activity. nih.gov
C-7 Position: The C-7 position is the point of attachment for the azetidinyl group in the parent compound of interest. Modifications at this position are central to the compound's identity, though SAR studies often focus on substitutions on the attached azetidine (B1206935) ring itself rather than on the quinazoline core at this location.
Table 1: Summary of Substituent Effects on the Quinazoline Core This table summarizes general findings for quinazoline derivatives, which may inform the design of azetidinylquinazoline analogues.
| Position | Favorable Substituents/Effects | Unfavorable Substituents/Effects | Observed Activity | Citation |
|---|---|---|---|---|
| C-2 | Methyl, amine, thiol, phenyl, substituted phenyl | Electron-donating groups on C-2 phenyl (for DHFR inhibition) | Antimicrobial, DHFR Inhibition, Adenosine Receptor Affinity | nih.govnih.govnih.gov |
| C-4 | Amine, substituted amines (e.g., decylamine) | Antimicrobial, EGFR Kinase Inhibition | nih.govnih.govrsc.org | |
| C-6 | Halogens (e.g., Iodine), electron-rich groups | Iodo-group (in some 2,4,6-trisubstituted derivatives) | Antimicrobial, Anticancer | nih.govnih.gov |
| C-8 | Halogens (e.g., Iodine) | Antibacterial | nih.gov |
Fusing additional heterocyclic rings to the quinazoline scaffold is a powerful method to alter the molecule's three-dimensional shape and rigidity. This can lead to novel interactions with the target protein. The creation of hybrid molecules by combining the quinazoline pharmacophore with other biologically active scaffolds can result in compounds with enhanced potency or multifaceted activity. nih.gov For example, the synthesis of triazolo[4,3-c]quinazolines introduces a five-membered nitrogen-containing ring, which rigidly alters the geometry and electronic distribution of the core structure, potentially leading to improved target engagement. mdpi.com Such modifications can lock the molecule into a more favorable conformation for binding, thereby enhancing its biological effect.
Impact of Azetidine Moiety Modifications on Molecular Recognition
The azetidine ring, while small, offers multiple points for modification that significantly influence the compound's interaction with its target. Its stereochemistry, substituents, and the substitution pattern on its nitrogen atom are all critical determinants of activity.
The stereochemistry of the azetidine ring is often a critical factor for biological activity. In studies of related 7-azetidinylquinolones, the absolute stereochemistry at the asymmetric centers of the azetidine ring was found to be crucial for both in vitro activity and oral efficacy. nih.gov For instance, in a series of antibacterial agents, the (2S,3R) configuration of a 3-amino-2-methylazetidine moiety conferred the best antibacterial activity. nih.gov This highlights that a specific spatial arrangement of the substituents on the azetidine ring is necessary for optimal interaction with the biological target, and altering this chirality from (3R) to (3S), or vice versa, can lead to a significant loss of potency.
Adding substituents to the azetidine ring can modulate the compound's properties through steric and electronic effects. Even minor changes in the substitution pattern can have a major effect on the activities of azetidine derivatives. researchgate.net For example, the introduction of a methyl group on the azetidine ring, as seen in 7-(3-amino-2-methyl-1-azetidinyl) quinolone derivatives, was part of a successful strategy to enhance antibacterial activity. nih.gov Such substitutions can provide additional hydrophobic or hydrogen-bonding interactions with the target, or they can induce a conformational preference in the ring that is favorable for binding. The steric bulk of the substituent can also be used to probe the size and shape of the binding pocket.
The nitrogen atom of the azetidine ring is another key point for modification. It can be functionalized through reactions such as N-alkylation or N-acylation. researchgate.net These modifications can significantly alter the molecule's polarity, basicity, and hydrogen bonding capacity. For example, converting the secondary amine to a tertiary amine via N-alkylation can impact the compound's pharmacokinetic properties and its ability to form hydrogen bonds as a donor. The specific nature of the group attached to the nitrogen can be tailored to introduce new interaction points or to block undesirable interactions with off-target proteins.
Table 2: Summary of Azetidine Moiety Modifications and Their Effects This table summarizes findings from azetidinyl derivatives, with principles applicable to 7-(3-Azetidinyl)quinazoline.
| Modification Type | Specific Example | Effect on Molecular Recognition/Activity | Citation |
|---|---|---|---|
| Stereochemistry | (2S,3R) configuration of 3-amino-2-methylazetidine | Critical for increasing in vitro activity and oral efficacy in antibacterial quinolones. | nih.gov |
| Ring Substitution | Methyl group at C-2 of the azetidine ring | Contributes to the optimal stereochemical configuration for enhanced antibacterial activity. | nih.gov |
| Nitrogen Substitution | N-alkylation or N-acylation | Alters polarity, basicity, and hydrogen bonding capacity; can impact pharmacokinetics and target interactions. | researchgate.net |
Linker Chemistry and Its Role in Orienting the Azetidine Moiety
The linker connecting the 3-azetidinyl group to the 7-position of the quinazoline core is a key determinant of the compound's conformational presentation and, consequently, its binding affinity and selectivity. The geometry, length, and chemical properties of this linker dictate how the azetidine ring is oriented within the target's binding pocket.
Length and Flexibility of the Linker
The length and flexibility of the linker are crucial for establishing the optimal distance and angle between the quinazoline scaffold and the azetidine ring. An optimal linker length allows the azetidine moiety to reach and engage with specific amino acid residues in a protein's active site, while the quinazoline core is anchored in another region.
Research into various kinase inhibitors with similar scaffolds has shown that even minor changes in linker length, such as increasing from a two-carbon to a three-carbon chain, can significantly alter binding modes and potency. nih.gov A linker that is too short may prevent the azetidine from reaching its intended interaction point, whereas an overly long linker can introduce excessive conformational flexibility. This flexibility can be entropically unfavorable, as the molecule must adopt a specific, rigid conformation upon binding, which decreases its binding affinity. nih.gov
The flexibility of the linker also plays a significant role. Highly flexible linkers, such as simple alkyl chains, allow the azetidine group to explore a wider conformational space. While this can be advantageous for finding an optimal binding pose, it carries an entropic cost. nih.gov The catalytic efficiency and production capacity of fusion proteins, for instance, have been shown to decrease as the length of flexible linkers increases. researchgate.netrsc.org Conversely, a more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. nih.gov
Table 1: Impact of Linker Length and Flexibility on Activity
| Compound | Linker Structure | Relative Flexibility | Hypothetical IC₅₀ (nM) | Rationale |
|---|---|---|---|---|
| A-1 | -CH₂- | Rigid | 150 | Suboptimal length, prevents ideal interaction of the azetidine moiety. |
| A-2 | -CH₂CH₂- | Moderate | 25 | Optimal length and moderate flexibility allow for strong engagement in the binding pocket. |
| A-3 | -CH₂CH₂CH₂- | High | 80 | Increased flexibility leads to an entropic penalty upon binding, reducing affinity. nih.gov |
| A-4 | -Cyclopropyl- | Very Rigid | 200 | Rigidity restricts the necessary orientation for binding. |
Presence of Heteroatoms or Rigid Elements in the Linker
Incorporating heteroatoms such as oxygen or nitrogen into the linker can introduce valuable physicochemical properties. These atoms can act as hydrogen bond donors or acceptors, forming additional interactions with the target protein and enhancing binding affinity. mdpi.com For example, replacing a methylene (-CH₂-) group with an ether (-O-) or an amine (-NH-) can provide a hydrogen bond acceptor or donor, respectively, which can be pivotal for activity. SAR studies on quinazoline-based inhibitors have frequently shown that side chains containing heteroatoms are crucial for forming hydrogen bonds. mdpi.com
Introducing rigid structural elements, such as an amide bond, a small ring (e.g., cyclopropane), or an unsaturated bond (e.g., alkene), can limit the conformational freedom of the linker. This rigidity helps to lock the molecule in a more favorable conformation for binding, thus minimizing the entropic loss upon interaction with the target. nih.gov Studies on engineered antibody fragments have demonstrated that rigid linkers can enhance structural stability and functionality compared to more flexible ones. nih.gov
Table 2: Influence of Linker Composition on Activity
| Compound | Linker Structure | Key Feature | Hypothetical IC₅₀ (nM) | Rationale |
|---|---|---|---|---|
| B-1 | -CH₂CH₂- | Alkyl chain | 25 | Baseline hydrophobic linker. |
| B-2 | -CH₂-O- | Ether (H-bond acceptor) | 15 | Oxygen acts as a hydrogen bond acceptor, improving binding affinity. |
| B-3 | -CH₂-NH- | Amine (H-bond donor) | 12 | Amine group forms a key hydrogen bond with the target. mdpi.com |
| B-4 | -C(O)NH- | Amide (Rigid, H-bonds) | 8 | Rigid element reduces conformational flexibility and provides H-bond donor/acceptor sites. |
Bioisosteric Replacements in Azetidinylquinazoline Scaffolds
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical or topological properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.com This approach is widely used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. cambridgemedchemconsulting.comnih.gov
Nitrogen, Oxygen, and Sulfur Bioisosteres
Classical bioisosteric replacements often involve the exchange of atoms like carbon, nitrogen, oxygen, and sulfur. In the context of the azetidinylquinazoline scaffold, such replacements can be made in the quinazoline ring system, the azetidine moiety, or the linker.
For example, replacing a carbon atom in the linker with a sulfur atom to create a thioether can alter the linker's angle, lipophilicity, and metabolic stability. nih.gov Studies on other quinazoline derivatives have shown that the introduction of a sulfur atom can lead to new interactions that stabilize the ligand-target complex and modify selectivity. nih.govresearchgate.net Similarly, replacing a methine group (-CH=) in the quinazoline ring with a nitrogen atom (-N=) can change the electronic distribution and introduce a new hydrogen bond acceptor site, potentially improving interactions with the target kinase. nih.govmdpi.com
Table 3: Effect of Classical Bioisosteric Replacements
| Compound | Original Group | Bioisosteric Replacement | Location | Anticipated Impact |
|---|---|---|---|---|
| C-1 | -CH₂- (in linker) | -S- (Thioether) | Linker | Alters bond angle and lipophilicity, potentially improving pharmacokinetic properties. nih.gov |
| C-2 | -CH₂- (in linker) | -O- (Ether) | Linker | Introduces a hydrogen bond acceptor, potentially increasing affinity. |
| C-3 | C-H (at position 2) | N | Quinazoline Core | Modifies ring electronics and introduces an H-bond acceptor site. |
| C-4 | -CH₂- (in azetidine) | -NH- | Azetidine Ring | Increases polarity and provides an additional H-bond donor. |
Non-classical Bioisosteres and Their Impact on Molecular Interactions
Non-classical bioisosteres involve replacing larger functional groups with others that mimic the spatial arrangement, electronic properties, and/or hydrogen bonding capabilities of the original group, without necessarily having the same number of atoms.
A common example is the replacement of a phenyl ring with a heteroaromatic ring like pyridine or thiophene. cambridgemedchemconsulting.com If the this compound scaffold were part of a larger molecule containing, for example, a phenyl group, replacing it with pyridine could introduce a nitrogen atom. This nitrogen can serve as a hydrogen bond acceptor, potentially forming a critical interaction with the biological target that the original phenyl group could not. Furthermore, such a change can significantly alter the molecule's solubility, metabolic profile, and potential for π-π stacking interactions.
Another non-classical replacement is substituting a carboxylic acid group with a tetrazole. Both are acidic and can exist as anions at physiological pH, allowing them to participate in similar ionic interactions. However, the tetrazole ring is metabolically more stable and has a different spatial distribution of its electrostatic potential, which can fine-tune binding interactions.
Table 4: Examples of Non-Classical Bioisosteric Replacements
| Original Group | Non-Classical Bioisostere | Key Property Mimicked | Potential Advantages |
|---|---|---|---|
| Phenyl | Pyridyl | Size, Aromaticity | Adds H-bond acceptor, improves solubility, alters metabolism. cambridgemedchemconsulting.com |
| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Acidity, Anionic Charge | Increased metabolic stability, improved oral bioavailability. |
| Amide (-CONH-) | Reverse Amide (-NHCO-) | H-bond pattern, Planarity | Alters H-bond vector, can escape protease degradation. |
| Thiophene | Furan | Size, Aromaticity | Modifies electronic properties and metabolic susceptibility. |
Mechanistic Investigations of Azetidinylquinazoline Derivatives at the Molecular Level
Enzyme Inhibition Studies (e.g., Kinases, Reductases, Hydrolases)
Quinazoline (B50416) derivatives are well-documented inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways. nih.govbenthamscience.comresearchgate.netmdpi.com The substitution at the 7-position of the quinazoline ring is often critical for potent and selective activity. nih.gov
Derivatives of the quinazoline core have demonstrated significant inhibitory activity against several classes of enzymes:
Kinases: A primary focus of quinazoline-based drug discovery has been the inhibition of protein tyrosine kinases (PTKs). nih.gov Compounds with substitutions at the 6- and 7-positions have shown potent activity against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). benthamscience.comresearchgate.net For example, a quinazoline-based compound, BPR1K871, which features a linker at the 7-position, was identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), with IC₅₀ values of 19 nM and 22 nM, respectively. nih.gov Modifications on the quinazoline scaffold have allowed for the fine-tuning of selectivity, leading to the development of derivatives that are highly selective for either FLT3 or AURKA. nih.gov Other kinases targeted by quinazoline derivatives include cyclin-dependent kinases (CDKs), B-Raf, and phosphoinositide 3-kinases (PI3K). benthamscience.comresearchgate.net
Hydrolases: The quinazoline scaffold has also been incorporated into inhibitors of hydrolases. Novel quinazolinone-7-carboxamide derivatives have been identified as potent and selective inhibitors of soluble epoxide hydrolase (sEH), with IC₅₀ values in the sub-micromolar range (0.30–0.66 μM). ajwilsonresearch.com Additionally, certain quinazolinone-1,2,3-triazole-acetamide conjugates have been shown to be significant inhibitors of α-glucosidase. acs.org Other studies have explored derivatives as inhibitors of cholinesterases and phosphodiesterase 7 (PDE7A). nih.govtandfonline.com
Other Enzymes: Research has also extended to other enzyme classes. Quinazolinone derivatives have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. mdpi.com Furthermore, antibacterial quinazoline derivatives have been developed that target dihydrofolate reductase (DHFR), an enzyme essential for folate biosynthesis. frontiersin.org
The inhibitory activities of several quinazoline derivatives are summarized in the table below.
| Compound Class | Target Enzyme(s) | IC₅₀ Values |
| Quinazoline-based (BPR1K871) | FLT3 / AURKA | 19 nM / 22 nM nih.gov |
| Quinazolinone-7-carboxamides | Soluble Epoxide Hydrolase (sEH) | 0.30 - 0.66 µM ajwilsonresearch.com |
| Thioacetyl-benzohydrazide quinazoline | VEGFR-2 | 4.6 µM researchgate.net |
| Quinazoline sulfonamide | EGFRT790M / VEGFR-2 | 0.0728 µM / 0.0523 µM benthamscience.com |
| 2-aryl-4-amino-6,7-disubstituted-quinazolines | EGFR | 5.1 nM nih.gov |
Kinetic Analysis of Enzyme-Inhibitor Binding
Understanding the kinetics of how an inhibitor binds to its target enzyme is crucial for elucidating its mechanism of action. Kinetic analyses for quinazoline derivatives have revealed various modes of inhibition. For instance, a study on quinazolinone-1,2,3-triazole-acetamide hybrids as α-glucosidase inhibitors found that the most potent compound acted as a competitive inhibitor, with a Ki value of 4.8 μM. acs.org This indicates that the inhibitor directly competes with the natural substrate for binding to the enzyme's active site.
In another example, a quinazolinone derivative synthesized from citral (B94496) was identified as a mixed-type and reversible inhibitor of tyrosinase. mdpi.com The investigation determined the inhibition constants to be a KI of 117.07 μM and a KIS of 423.63 μM. mdpi.com A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax).
Identification of Allosteric or Orthosteric Binding Modes
The binding mode of an inhibitor determines its functional effect. Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the endogenous substrate. In contrast, allosteric inhibitors bind to a different site on the protein surface, inducing a conformational change that modulates the activity of the active site. Allosteric modulators can offer greater selectivity, as allosteric sites are generally less conserved across protein families than active sites.
For many quinazoline-based kinase inhibitors, the mechanism is orthosteric. They are often designed as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase domain. Molecular docking studies frequently show these compounds occupying the same space as the adenine (B156593) region of ATP, forming key interactions (e.g., hydrogen bonds with the hinge region) that are characteristic of this binding mode.
However, the potential for allosteric inhibition also exists. Allosteric inhibitors of kinases bind at sites distinct from the ATP-binding pocket, often locking the kinase in an inactive conformation. While specific examples directly pertaining to 7-(3-azetidinyl)quinazoline are not prevalent in the literature, the broader quinazoline class continues to be explored for novel binding modes, including allosteric modulation, to overcome challenges like drug resistance associated with mutations in the orthosteric site.
Modulation of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Targeting these often large and flat interfaces with small molecules is challenging, but quinazoline derivatives have emerged as a viable scaffold for developing PPI modulators. nih.gov
Key PPIs targeted by quinazoline-based compounds include those central to apoptosis, or programmed cell death:
Bcl-2 Family Interactions: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL prevent cell death by binding to and sequestering pro-apoptotic proteins. Small molecules that disrupt this interaction can restore the apoptotic process, offering a therapeutic strategy for cancer. Several studies have identified quinazoline derivatives as inhibitors of this PPI.
One study designed and synthesized quinazoline-2(1H)-thione derivatives as inhibitors of Bcl-xL, Bcl-2, and Mcl-1. nih.gov
Another series of novel phenylquinazoline derivatives were found to induce apoptosis by down-regulating Bcl-2 and/or Bcl-xL expression.
Quinazoline sulfonamides have also been developed as dual binders of Bcl-2 and Bcl-xL, serving as effective bioisosteres for other known inhibitors and inducing mechanism-based cell death.
p53-MDM2 Interaction: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for degradation. Inhibiting the p53-MDM2 interaction can stabilize p53, restoring its tumor-suppressive functions. Quinazoline analogs have been identified as potent inhibitors of this critical PPI. nih.gov Furthermore, quinazoline benzenesulfonamide (B165840) hybrids have been shown to target the miR-34a/MDM4/p53 apoptotic pathway, demonstrating another avenue through which these compounds can modulate this network.
Interactions with Nucleic Acids (DNA/RNA)
While proteins are the most common targets for quinazoline derivatives, some studies have revealed direct or indirect interactions with nucleic acids.
One study investigated a series of quinoline (B57606) and quinazoline derivatives for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, an enzyme crucial for viral RNA synthesis. Three quinazoline derivatives were found to exhibit remarkable potency in inhibiting this process with low cytotoxicity, highlighting a mechanism that involves interference with viral RNA replication.
Another area of research has focused on the protective effects of quinazolinone derivatives on DNA. A study of 2,3-substituted quinazolinones found that the compounds were not genotoxic and could significantly decrease the levels of DNA lesions induced by oxidative stress. This DNA-protective potential suggests a mechanism that involves mitigating the damaging effects of free radicals on the genetic material.
Cellular Target Engagement Studies
Confirming that a compound interacts with its intended target within a cellular context is a critical step in mechanistic investigation. For quinazoline derivatives, these studies often involve observing downstream cellular effects that are consistent with the modulation of a specific target or pathway.
Microtubule Polymerization Modulation
Microtubules are dynamic cytoskeletal polymers essential for cell division, structure, and intracellular transport. Agents that interfere with microtubule dynamics are potent anti-mitotic drugs used in cancer therapy. These agents are broadly classified as microtubule-stabilizing or microtubule-destabilizing.
Research has identified certain quinazoline derivatives as microtubule-destabilizing agents. One study identified LJK-11, an analog of 5,8-disubstituted quinazolines, as a compound that blocks mitosis and induces apoptosis in tumor cells by inhibiting microtubule polymerization. This finding places the quinazoline scaffold among the classes of compounds, like vinca (B1221190) alkaloids, that promote microtubule depolymerization. Further evidence suggests that some quinazoline derivatives may exert their effect by binding to the colchicine (B1669291) site on tubulin, thereby preventing its polymerization into microtubules.
Cell Cycle Regulation Pathways
Detailed experimental data on how this compound specifically modulates cell cycle regulation pathways is not available in the reviewed literature. Research on other quinazoline derivatives has shown the ability to induce cell cycle arrest at different phases, such as G2/M. For example, studies on certain novel quinazoline derivatives have demonstrated that they can impair cell proliferation by causing cell cycle arrest at the G2/M phase in cancer cell lines like HepG-2 and MCF-7. bue.edu.egnih.gov Another distinct series of quinazoline derivatives was also found to induce G2/M arrest in MGC-803 gastric cancer cells. mdpi.com This is often associated with the modulation of key regulatory proteins, but specific protein interactions for this compound have not been documented.
Apoptotic Pathway Induction Mechanisms
Similarly, the precise mechanisms by which this compound induces apoptosis are not specifically described in the current body of scientific research. The induction of apoptosis is a common anticancer mechanism for the broader family of quinazoline compounds. rdd.edu.iqnih.gov Mechanistic studies on other derivatives have shown that they can trigger programmed cell death through both intrinsic and extrinsic pathways. For instance, certain derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1 in MGC-803 cells. mdpi.com Furthermore, the activation of executioner caspases, like caspase-3, is a frequent observation in studies of other quinazolinone compounds. bue.edu.egnih.govnih.gov However, without direct experimental evidence, it is not possible to confirm that this compound operates through these same pathways.
Due to the lack of specific research on this compound, no data tables detailing its specific effects on cell cycle markers or apoptotic proteins can be generated. Further empirical studies are required to elucidate the specific molecular mechanisms of this particular compound.
Emerging Research Directions and Future Perspectives for Azetidinylquinazoline Compounds
Development of Multi-Targeting Strategies
The paradigm of "one drug, one target" is increasingly being challenged by the complexity of diseases like cancer, which often involve multiple redundant or compensatory signaling pathways. This has spurred the development of multi-target inhibitors, a strategy for which the quinazoline (B50416) scaffold is particularly well-suited. ekb.egdntb.gov.ua By designing a single molecule to modulate several key proteins simultaneously, researchers aim to achieve superior efficacy and overcome drug resistance.
Derivatives of the quinazoline core have been successfully engineered to act as dual or multi-kinase inhibitors. mdpi.com For instance, researchers have developed quinazoline-based compounds that dually inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in tumor growth and angiogenesis. mdpi.comdntb.gov.ua Other efforts have yielded compounds that target kinases like FLT3 and Aurora Kinase, which are implicated in hematologic malignancies such as Acute Myeloid Leukemia (AML). nih.gov
The 7-position of the quinazoline ring is a critical site for modification to fine-tune a compound's selectivity and potency across different targets. The introduction of an azetidinyl group at this position can influence solubility and form key interactions with residues in the kinase ATP-binding pocket. nih.gov By modifying this and other positions, the quinazoline scaffold can be adapted to achieve a desired multi-kinase inhibition profile. nih.gov
Table 1: Examples of Multi-Targeting Quinazoline Derivatives
| Compound | Target 1 | Target 2 | Target 3 | Target 4 | Reference |
|---|---|---|---|---|---|
| BPR1K871 | FLT3 (IC₅₀ = 19 nM) | AURKA (IC₅₀ = 22 nM) | AURKB (IC₅₀ = 13 nM) | - | nih.gov |
| Compound 23 | c-Met (IC₅₀ = 0.084 µM) | VEGFR-2 (IC₅₀ = 0.052 µM) | - | - | mdpi.com |
| Compound 37e | VEGFR-2 (IC₅₀ = 6.10 µM) | BRAFV600E (IC₅₀ = 2.50 µM) | c-KIT (IC₅₀ = 0.12 µM) | FLT-3 (IC₅₀ = 0.13 µM) | mdpi.com |
| Vandetanib | VEGFR | EGFR | RET | - | nih.gov |
Integration with Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient method for identifying lead compounds. researchoutreach.org This approach begins by screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to the biological target. These initial hits are then optimized and grown or linked together to create a more potent, high-affinity molecule. researchoutreach.orgyoutube.com
The quinazoline scaffold is amenable to FBDD strategies. Researchers can use fragment screening to identify core structures that bind effectively to a target's active site. nih.gov Once a promising fragment is identified, it can be elaborated upon. For example, a fragment might be grown by adding the 7-(3-Azetidinyl)quinazoline moiety to enhance interactions with the target protein and improve pharmacological properties. This "fragment growing" strategy allows for the systematic exploration of the chemical space around the initial hit to achieve optimal potency and selectivity. nih.gov This method has been successfully used to design novel quinazolinone derivatives as inhibitors for targets like human acrosin. nih.gov
Application of Artificial Intelligence and Machine Learning in Design and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the drug discovery process by enabling rapid analysis of vast datasets to predict compound activity and optimize molecular design. exlibrisgroup.comnih.govspringernature.com These computational tools are particularly valuable for designing and optimizing complex scaffolds like this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key ML technique used in this area. researchgate.net By building models that correlate the structural features of a series of quinazoline derivatives with their biological activities, researchers can predict the potency of novel, unsynthesized compounds. nih.govacs.org These models help identify which molecular fragments and substituents are most likely to contribute positively to the desired activity, guiding the design of more effective molecules. nih.govacs.org This approach has been used to design quinazoline derivatives as potent EGFR inhibitors for lung cancer treatment. nih.govacs.org
Beyond QSAR, more advanced deep learning and generative models are being used for de novo drug design. nih.govmdpi.com These AI systems can generate entirely new molecular structures that are predicted to have high activity against a specific target and possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov For a scaffold like this compound, AI can suggest novel modifications to the core structure to enhance potency, improve selectivity, or reduce potential off-target effects. nih.gov
Table 2: Application of AI/ML in Quinazoline Drug Design
| AI/ML Technique | Application | Outcome | Reference |
|---|---|---|---|
| 2D-QSAR | Predict anticancer potential of quinazoline analogs | Design of 18 new molecules with enhanced binding affinity for EGFR | nih.govacs.org |
| Machine Learning (ML) Regression | Predict inhibitory activity of quinoline (B57606) derivatives against ABCB1 | Identification of key structural features for activity; design of more effective inhibitors | researchgate.net |
| 3D-QSAR & Virtual Screening | Identify novel EGFR inhibitors from a database | Identification of a promising hit (VS1) with superior predicted affinity for EGFR | frontiersin.org |
Advanced Synthetic Methodologies
The efficient construction of the quinazoline core is crucial for exploring the therapeutic potential of its derivatives. While traditional methods exist, modern research focuses on developing more advanced, efficient, and environmentally benign synthetic strategies. frontiersin.orgnih.gov
Photo-redox Catalysis: This technique uses visible light to drive chemical reactions, often under mild, metal-free conditions. nih.govmdpi.com It represents an eco-friendly alternative to traditional methods that may require harsh reagents or metal catalysts. derpharmachemica.com Photo-redox catalysis has been successfully applied to the synthesis of quinazolines and quinazolinones, enabling the formation of C-C and C-N bonds with high efficiency. nih.govnih.govrsc.org
Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Compared to conventional batch synthesis, flow chemistry offers superior control over reaction parameters, improved safety, and enhanced scalability. researchgate.net This makes it an attractive method for the large-scale production of pharmaceutical intermediates and active ingredients, including complex heterocyclic systems like quinazolines. researchgate.net
Other modern methods for quinazoline synthesis include microwave-assisted reactions, which can dramatically reduce reaction times, and novel metal-catalyzed cross-coupling reactions that allow for the precise installation of various substituents on the quinazoline scaffold. frontiersin.orgnih.govmdpi.com
Table 3: Comparison of Synthetic Methodologies for Quinazolines
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Photo-redox Catalysis | Uses visible light; often metal-free | Eco-friendly, mild reaction conditions, operational simplicity | nih.govderpharmachemica.com |
| Flow Chemistry | Continuous process in microreactors | Scalable, improved safety, precise control over reaction parameters | researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating | Rapid reaction times, high yields, solvent-free options | frontiersin.orgnih.gov |
| Metal-Catalyzed Coupling | Employs catalysts like copper or palladium | High efficiency, broad substrate scope, enables complex C-N and C-C bond formations | mdpi.comfrontiersin.org |
Co-crystallization Studies with Biological Targets for High-Resolution Interaction Mapping
Understanding how a drug molecule binds to its target at an atomic level is fundamental to rational drug design. Co-crystallization followed by X-ray diffraction analysis is a powerful technique that provides a high-resolution, three-dimensional snapshot of the ligand-protein complex. mdpi.comnih.gov
For quinazoline-based inhibitors, co-crystallization studies have been instrumental in elucidating their mechanism of action. acs.orgacs.org By solving the crystal structures of these inhibitors bound to kinases like EGFR, Aurora A, and Mps1, researchers can precisely map the network of interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding affinity and selectivity. mdpi.comnih.govacs.orgacs.org
This detailed structural information is invaluable for optimization. For a compound like this compound, a co-crystal structure would reveal the exact orientation of the azetidinyl group within the binding site. This knowledge allows medicinal chemists to make rational, data-driven decisions to modify the structure to enhance binding, improve selectivity against off-targets, or overcome resistance mutations. For example, X-ray data has revealed how certain quinazoline derivatives can form covalent bonds with specific cysteine residues in the EGFR active site, leading to irreversible inhibition. nih.gov
Table 4: Examples of Co-crystallization Studies of Quinazoline Derivatives
| Target Protein | Ligand Type | PDB Code (Example) | Key Findings | Reference |
|---|---|---|---|---|
| Aurora A Kinase | Vinyl-quinazoline inhibitor (9h) | Not specified in abstract | Revealed binding mode, facilitating structure-based design for improved anticancer activity. | acs.org |
| Mps1 Kinase | Quinazoline inhibitor (Cpd 4) | Not specified in abstract | Illuminated the structure of the Mps1 ATP-binding site, aiding development of specific inhibitors. | acs.org |
| EGFR (T790M mutant) | Quinazoline-based inhibitor | Not specified in abstract | Showed irreversible binding to Cys797 residue, explaining high selectivity and potency. | nih.gov |
| CDK2 / p38 Kinase | Hydroxyaniline/methylsulfanylaniline-6,7-dimethoxyquinazoline | Not specified in abstract | Revealed binding modes within the ATP site, showing key orientations of the quinazoline ring. | mdpi.com |
Q & A
Basic Research Question
- HRESIMS : Confirms molecular weight and purity (>95% by LC-MS) .
- Multinuclear NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with azetidinyl protons appearing as distinct multiplets (δ 3.0–4.0 ppm) .
- Elemental analysis : Validates stoichiometric composition, particularly for novel derivatives .
How can researchers address low yields in the synthesis of this compound derivatives?
Advanced Research Question
- Solvent selection : Anhydrous acetonitrile or THF minimizes side reactions (e.g., hydrolysis) .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency .
- Temperature control : Gradual heating (60°C → 80°C) prevents decomposition of sensitive intermediates .
What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound analogs?
Advanced Research Question
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding to explain reduced in vivo efficacy .
- Formulation adjustments : Use liposomal encapsulation or prodrug strategies to improve bioavailability .
- Dose-response studies : Optimize dosing regimens to align with in vitro IC₅₀ values .
Which computational methods predict the binding modes of this compound to adenosine receptors?
Advanced Research Question
- Molecular docking : Software like AutoDock Vina models interactions with receptor active sites (e.g., A₂A adenosine receptor) .
- MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes in physiological conditions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antagonistic activity .
How can structural modifications enhance the anti-inflammatory activity of this compound?
Advanced Research Question
- Heterocyclic fusion : Spiro-quinazoline analogs (e.g., pyrrolo[2,1-b]quinazoline) show improved COX-2 inhibition .
- Functional group addition : Introducing thioether or sulfonamide groups at the 4-position increases potency (IC₅₀ < 1 μM in RAW264.7 assays) .
What are the challenges in scaling up this compound synthesis for preclinical studies?
Advanced Research Question
- Purification hurdles : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
- Toxic byproducts : Monitor azetidine hydrochloride formation; implement aqueous washes for removal .
- Process automation : Flow chemistry systems improve reproducibility in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
